Cbz-L-2,4-diaminobutyric acid

Descripción

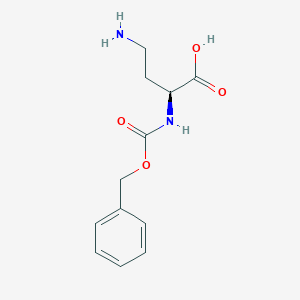

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-4-amino-2-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c13-7-6-10(11(15)16)14-12(17)18-8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,17)(H,15,16)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXMSCBRTBLPGIN-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427044 | |

| Record name | Cbz-L-2,4-diaminobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62234-40-6 | |

| Record name | Cbz-L-2,4-diaminobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-alpha-Benzyloxycarbonyl-L-2,4-diaminobutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Core Molecular Profile and Physicochemical Properties

An In-depth Technical Guide to the Chemical Properties and Applications of Nα-Cbz-L-2,4-Diaminobutyric Acid

For researchers, scientists, and drug development professionals, the strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide and peptidomimetic design. Among these, L-2,4-diaminobutyric acid (L-Dab) offers a unique scaffold, providing a versatile side chain for conjugation, lactamization, and the introduction of cationic charges. The effective utilization of L-Dab, however, is critically dependent on a robust protection strategy. This guide provides an in-depth exploration of Nα-carbobenzyloxy-L-2,4-diaminobutyric acid (Cbz-L-Dab-OH), a pivotal building block in synthetic chemistry. We will delve into its core chemical properties, synthesis, reactivity, and analytical characterization, with a focus on field-proven insights to empower your research and development endeavors.

Cbz-L-2,4-diaminobutyric acid is a derivative of the non-proteinogenic amino acid L-2,4-diaminobutyric acid, where the alpha-amino group is protected by a carbobenzyloxy (Cbz or Z) group.[1][] This protecting group is foundational in peptide chemistry, introduced by Bergmann and Zervas in 1932, and it remains indispensable for its stability across a range of reaction conditions and its clean, orthogonal removal via hydrogenolysis.[1][3] The presence of the Cbz group masks the nucleophilicity of the α-amino group, allowing for selective reactions at the carboxylic acid or the side-chain γ-amino group.

Below is a summary of its key physicochemical properties, compiled from various supplier and database sources.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₆N₂O₄ | [4][5][6] |

| Molecular Weight | 252.27 g/mol | [4][5][6] |

| Appearance | White to pale brown crystalline powder | [4][5] |

| Melting Point | 194-196 °C | [4][5] |

| Optical Rotation (α) | -9.5º (c=1% in H₂O) | [4][5] |

| Boiling Point | 480.3 ± 45.0 °C (Predicted) | [4][5] |

| Density | 1.266 - 1.3 g/cm³ (Predicted) | [4][5] |

| pKa | 3.62 ± 0.10 (Predicted) | [4] |

| Storage Conditions | 2-8°C, Inert atmosphere, Keep in dark place | [4] |

Synthesis and Manufacturing Insights

The reliable synthesis of Cbz-L-Dab-OH is crucial for its application. While several routes exist, a common and scalable laboratory method involves the Hofmann rearrangement of a protected L-glutamine derivative.[4][7] This approach is efficient and provides good yields of the desired product.

Diagram: Synthetic Pathway via Hofmann Rearrangement

Caption: Synthetic route to Cbz-L-Dab-OH from Nα-Cbz-L-Glutamine.

Experimental Protocol: Synthesis from N-benzyloxycarbonyl-L-glutamine

This protocol is adapted from established procedures involving the Hofmann rearrangement.[4][7] The use of a polymer-supported hypervalent iodine reagent like poly[(4-diacetoxyiodo)styrene] (PSDIB) in water offers a green and facile alternative.[7]

Materials:

-

N-benzyloxycarbonyl-L-glutamine (1.0 eq)

-

Poly[(4-diacetoxyiodo)styrene] (PSDIB) (or alternative Hofmann reagent)

-

Solvent system: Ethyl acetate, Tetrahydrofuran (THF), Water[4]

-

Anhydrous ethanol

-

1 M Hydrochloric Acid (HCl)

Procedure:

-

Dissolution: Dissolve N-benzyloxycarbonyl-L-glutamine (14 g) in a solvent mixture of ethyl acetate (80 mL) and THF (20 mL).[4]

-

Reaction Setup: Add water (50 mL) to the solution and cool the biphasic mixture to 0°C in an ice bath with vigorous stirring.[4]

-

Reagent Addition: Slowly add the Hofmann reagent (e.g., PSDIB, 1.2 eq) to the mixture, maintaining the temperature at 0°C.

-

Reaction: Allow the reaction to proceed at 0°C, monitoring its completion by Thin-Layer Chromatography (TLC). The reaction typically takes several hours.

-

Work-up: Once the reaction is complete, separate the aqueous layer. Wash the organic layer three times with distilled water.[4]

-

Isolation: Combine all aqueous layers and concentrate them by vacuum distillation.[4]

-

Crystallization: Stir the concentrated aqueous solution with anhydrous ethanol to induce crystallization.[4]

-

Purification: Collect the crystalline product by filtration, wash it twice with cold ethanol, and dry under vacuum at 60°C to yield the target compound.[4]

Expertise & Causality: The use of a biphasic solvent system facilitates the reaction and subsequent separation.[4] Cooling to 0°C is critical to control the exothermicity of the reaction and minimize side-product formation. The final crystallization from an aqueous ethanol mixture is a standard purification technique for polar, zwitterionic compounds.

Reactivity and Role in Peptide Synthesis

The utility of Cbz-L-Dab-OH is defined by the differential reactivity of its functional groups. The Cbz-protected α-amine is stable to the basic and mildly acidic conditions often used in peptide coupling reactions, allowing the free carboxyl group to be activated and coupled to the N-terminus of a growing peptide chain.[1][3]

The Cbz Protecting Group: Stability and Cleavage

The Cbz group's robustness is a key advantage. It is resistant to conditions used for Fmoc and Boc group removal, making it an orthogonal protecting group in complex syntheses.[3] Its primary mode of cleavage is catalytic hydrogenolysis.

Diagram: Peptide Synthesis Cycle with Cbz-L-Dab-OH

Caption: A representative cycle of peptide synthesis incorporating Cbz-L-Dab-OH.

Experimental Protocol: Cbz Group Deprotection via Catalytic Hydrogenolysis

This is the most common and efficient method for removing the Cbz group.[1][8]

Materials:

-

Cbz-protected peptide or amino acid (1.0 eq)

-

Palladium on carbon (10% Pd/C, 5-10 mol%)

-

Solvent: Methanol (MeOH), Ethanol (EtOH), or Ethyl Acetate (EtOAc)

-

Hydrogen (H₂) source (balloon or hydrogenation apparatus)

Procedure:

-

Setup: In a flask suitable for hydrogenation, dissolve the Cbz-protected compound in the chosen solvent.[1]

-

Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., Argon or Nitrogen). Caution: Pd/C can be pyrophoric.

-

Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this purge cycle three times to ensure an inert atmosphere is replaced by hydrogen.[1]

-

Reaction: Stir the mixture vigorously under a positive pressure of hydrogen (typically 1 atm or a balloon) at room temperature.[1]

-

Monitoring: Track the reaction's progress using TLC by monitoring the disappearance of the starting material.

-

Work-up: Once complete, carefully vent the hydrogen and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Isolation: Rinse the Celite pad with the reaction solvent. Combine the filtrates and concentrate under reduced pressure to yield the deprotected product.

Trustworthiness & Self-Validation: The progress of both coupling and deprotection steps must be rigorously monitored (e.g., by TLC, LC-MS, or a qualitative ninhydrin test on the resin) to ensure the reaction has gone to completion. This iterative validation is the hallmark of a trustworthy synthetic protocol.

Analytical Characterization: Spectroscopic Profile

-

¹H NMR:

-

Aromatic Protons: A multiplet between 7.3-7.4 ppm corresponding to the 5 protons of the benzyl group's phenyl ring.

-

Benzylic Protons: A singlet or AB quartet around 5.1 ppm for the two CH₂ protons of the benzyl group.

-

Alpha-Proton (α-CH): A multiplet around 4.0-4.3 ppm.

-

Gamma-Protons (γ-CH₂): A multiplet around 2.9-3.2 ppm, adjacent to the free amine.

-

Beta-Protons (β-CH₂): A multiplet around 1.9-2.2 ppm.

-

-

¹³C NMR:

-

Carbonyls: Two signals in the 170-175 ppm range for the carboxylic acid and the carbamate carbonyls.

-

Aromatic Carbons: Signals between 127-136 ppm for the phenyl ring carbons.

-

Benzylic Carbon: A signal around 67 ppm for the benzylic CH₂.

-

Alpha-Carbon (α-CH): A signal around 54-56 ppm.

-

Gamma-Carbon (γ-CH₂): A signal around 38-40 ppm.

-

Beta-Carbon (β-CH₂): A signal around 30-33 ppm.

-

-

IR Spectroscopy:

-

O-H Stretch: A broad peak from 2500-3300 cm⁻¹ for the carboxylic acid.

-

N-H Stretch: Peaks around 3300-3400 cm⁻¹ for the amine and amide N-H.

-

C=O Stretch: A strong, sharp peak around 1700-1725 cm⁻¹ for the carbamate carbonyl and another for the carboxylic acid carbonyl.

-

Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

-

ESI+: Expected [M+H]⁺ ion at m/z 253.28.

-

ESI-: Expected [M-H]⁻ ion at m/z 251.26.

-

Applications in Drug Discovery and Development

Derivatives of 2,4-diaminobutyric acid are found in nature, notably in peptide antibiotics like polymyxins.[7][11] In drug discovery, the synthetic incorporation of Cbz-L-Dab-OH and its derivatives serves several purposes:

-

Peptide Stapling and Cyclization: The γ-amino group provides a handle for intramolecular cyclization with the C-terminus or other side chains, creating conformationally constrained peptides with enhanced stability and binding affinity.

-

Introduction of Positive Charge: At physiological pH, the deprotected γ-amino group is protonated. Strategically placing Dab residues can enhance cell penetration or interaction with negatively charged biological targets like nucleic acids or cell membranes.

-

Conjugation Site: The γ-amino group is a nucleophilic site for attaching payloads such as fluorophores, imaging agents, or cytotoxic drugs for targeted delivery.

-

Neuroactivity Research: L-2,4-diaminobutyric acid itself has known neurotoxic properties, which are an area of active research.[12] Protected derivatives are essential tools for synthesizing probes and analogs to study these mechanisms safely.

The ability to precisely install this functionalized amino acid using robust building blocks like Cbz-L-Dab-OH is a critical enabling technology for medicinal chemists aiming to create novel therapeutics.[13][14]

References

-

This compound. Next Peptide. [Link]

-

2,4-Diaminobutyric acid | C4H10N2O2 | CID 470. PubChem - NIH. [Link]

-

Partial purification and properties of L-2,4-diaminobutyric acid activating enzyme from a polymyxin E producing organism. PubMed. [Link]

-

Green Chemistry. GREENTECH. [Link]

-

Facile synthesis of Nalpha-protected-L-alpha,gamma-diaminobutyric acids mediated by polymer-supported hypervalent iodine reagent in water. PubMed. [Link]

-

Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors. MDPI. [Link]

-

Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

Purification and some properties of a novel L-2,4-diaminobutyric acid decarboxylase from Vibrio alginolyticus. PubMed. [Link]

-

Purification and characterization of L-2,4-diaminobutyrate decarboxylase from Acinetobacter calcoaceticus. PubMed. [Link]

-

NMR, mass spectroscopy, IR - finding compound structure ?. ResearchGate. [Link]

-

The synthesis and cyclization of 2,4-diaminobutyric acid. Oregon State University. [Link]

-

L-2,4-Diaminobutyric acid | C4H10N2O2 | CID 134490. PubChem. [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. Applied Biosystems. [Link]

-

Protection Reactions. Wiley-VCH. [Link]

-

Recent applications of click chemistry in drug discovery. PubMed. [Link]

-

Synthesis of gamma-aminobutyric acid (GABA) by Lactobacillus plantarum DSM19463: functional grape must beverage and dermatological applications. PubMed. [Link]

-

How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS?. ResearchGate. [Link]

-

SYNTHESIS OF 4-AMINOBUTYRIC ACID AND 2,4-DIAMINOBUTYRIC ACID FROM BUTYROLACTONE. ResearchGate. [Link]

-

The 'neurotoxicity' of L-2,4-diaminobutyric acid. PubMed. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. N-alpha-Cbz-L-2,4-diamiobutyric acid CAS#: 62234-40-6 [amp.chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. 62234-40-6 | this compound | Next Peptide [nextpeptide.com]

- 7. Facile synthesis of Nalpha-protected-L-alpha,gamma-diaminobutyric acids mediated by polymer-supported hypervalent iodine reagent in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cbz-Protected Amino Groups [organic-chemistry.org]

- 9. 2,4-Diaminobutyric acid | C4H10N2O2 | CID 470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. L-2,4-Diaminobutyric acid dihydrochloride(1883-09-6) 13C NMR spectrum [chemicalbook.com]

- 11. Partial purification and properties of L-2,4-diaminobutyric acid activating enzyme from a polymyxin E producing organism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The 'neurotoxicity' of L-2,4-diaminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chemimpex.com [chemimpex.com]

- 14. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Significance of Cbz-L-2,4-Diaminobutyric Acid

An In-Depth Technical Guide to the Synthesis of Cbz-L-2,4-Diaminobutyric Acid from L-Glutamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis of N-α-Cbz-L-2,4-diaminobutyric acid (Cbz-L-DABA), a valuable building block in peptide synthesis and drug development. The primary route detailed herein involves the strategic application of the Hofmann rearrangement to N-α-Cbz-L-glutamine, a readily available starting material. This document will delve into the underlying chemical principles, provide a detailed experimental protocol, and offer insights into the critical parameters of this synthetic transformation.

L-2,4-diaminobutyric acid (L-DABA) is a non-proteinogenic amino acid that serves as a crucial component in the synthesis of various bioactive peptides and peptidomimetics.[1][2] Its unique structure, featuring two primary amine functionalities, allows for the creation of branched peptides and the introduction of specific pharmacophoric elements. The benzyloxycarbonyl (Cbz or Z) protecting group on the α-amino group provides orthogonal protection, enabling selective manipulation of the side-chain amine during peptide synthesis.[2][3] Consequently, Cbz-L-DABA is a highly sought-after intermediate in the development of novel therapeutics, including antibiotics and enzyme inhibitors.

The synthesis of Cbz-L-DABA from L-glutamine represents an efficient and stereospecific approach. This method leverages the well-established Hofmann rearrangement, a classic organic reaction that converts a primary amide into a primary amine with the loss of one carbon atom.[4][5][6]

The Synthetic Strategy: A Mechanistic Overview

The conversion of L-glutamine to Cbz-L-DABA is a two-step process. The first step involves the protection of the α-amino group of L-glutamine with a benzyloxycarbonyl group. The second, and key, step is the Hofmann rearrangement of the side-chain amide of the resulting N-α-Cbz-L-glutamine.

Step 1: Protection of L-Glutamine

The initial step is the selective protection of the α-amino group of L-glutamine to prevent its participation in subsequent reactions. The benzyloxycarbonyl (Cbz) group is a common choice for amine protection in peptide chemistry due to its stability under various reaction conditions and its facile removal via hydrogenolysis. The reaction is typically carried out by treating L-glutamine with benzyl chloroformate (Cbz-Cl) under basic conditions.

Step 2: The Hofmann Rearrangement

The core of this synthesis is the Hofmann rearrangement of the side-chain amide of N-α-Cbz-L-glutamine.[4][5] This reaction proceeds through several key intermediates:

-

N-Haloamide Formation: In the classical Hofmann rearrangement, the amide reacts with a halogen (e.g., bromine) in the presence of a strong base to form an N-bromoamide.[6]

-

Anion Formation: A second equivalent of base abstracts the remaining acidic proton from the nitrogen, generating an N-bromoamide anion.[4]

-

Rearrangement to Isocyanate: The crucial rearrangement step involves the migration of the alkyl group (the carbon chain of the glutamine derivative) from the carbonyl carbon to the nitrogen, with the simultaneous expulsion of the bromide ion. This concerted step results in the formation of an isocyanate intermediate.[4][6]

-

Hydrolysis to the Amine: The isocyanate is then hydrolyzed by water to form a carbamic acid, which is unstable and spontaneously decarboxylates to yield the primary amine.[4][7]

Modern variations of the Hofmann rearrangement often employ hypervalent iodine reagents, such as bis(trifluoroacetoxy)iodobenzene (PIFA) or polymer-supported diacetoxyiodobenzene (PSDIB), which offer milder reaction conditions and simpler workups.[8][9]

Reaction Pathway Diagram:

Caption: Overall synthetic pathway from L-Glutamine to Cbz-L-DABA.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of Cbz-L-DABA from L-glutamine.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Purity |

| L-Glutamine | C₅H₁₀N₂O₃ | 146.14 | ≥99% |

| Benzyl Chloroformate (Cbz-Cl) | C₈H₇ClO₂ | 170.59 | ≥98% |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | ≥99.5% |

| Dioxane | C₄H₈O₂ | 88.11 | Anhydrous |

| Water | H₂O | 18.02 | Deionized |

| Bis(trifluoroacetoxy)iodobenzene (PIFA) | C₁₀H₄F₆IO₄ | 430.04 | ≥98% |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS Grade |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous |

| Ethanol (EtOH) | C₂H₅OH | 46.07 | Anhydrous |

| Hydrochloric Acid (HCl) | HCl | 36.46 | Concentrated |

Step-by-Step Procedure

Part A: Synthesis of N-α-Cbz-L-Glutamine

-

Dissolution of L-Glutamine: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 14.6 g (100 mmol) of L-glutamine in 200 mL of a 1 M aqueous solution of sodium bicarbonate. Cool the solution to 0-5 °C in an ice bath.

-

Addition of Cbz-Cl: While vigorously stirring, slowly add 18.8 g (110 mmol) of benzyl chloroformate dropwise over 30-45 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

-

Workup: Transfer the reaction mixture to a separatory funnel and wash with two 100 mL portions of diethyl ether to remove unreacted benzyl chloroformate and benzyl alcohol.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid. A white precipitate of N-α-Cbz-L-glutamine will form.

-

Isolation and Drying: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to a constant weight.

Part B: Synthesis of N-α-Cbz-L-2,4-Diaminobutyric Acid via Hofmann Rearrangement

-

Dissolution of Cbz-L-Glutamine: In a 1 L round-bottom flask, dissolve 14.0 g (50 mmol) of N-α-Cbz-L-glutamine in a solvent mixture of 80 mL of ethyl acetate and 20 mL of tetrahydrofuran.[8] Add 50 mL of water and cool the mixture to 0 °C in an ice bath.[8]

-

Addition of PIFA: Slowly add 23.65 g (55 mmol) of bis(trifluoroacetoxy)iodobenzene in portions over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: Stir the reaction mixture at room temperature for 12 hours.[8] The reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching and Extraction: After the reaction is complete, separate the aqueous layer. Wash the organic layer three times with distilled water.[8]

-

Concentration: Combine all aqueous layers and concentrate under reduced pressure.[8]

-

Crystallization and Isolation: Stir the concentrated aqueous solution with anhydrous ethanol to induce crystallization.[8] Collect the crystalline product by filtration, wash with ethanol, and dry under vacuum at 60 °C to yield N-α-Cbz-L-2,4-diaminobutyric acid.[8]

Experimental Workflow Diagram:

Caption: Step-by-step experimental workflow for the synthesis.

Characterization and Quality Control

The identity and purity of the synthesized Cbz-L-DABA should be confirmed using standard analytical techniques:

-

Melting Point: The melting point of the final product should be determined and compared to the literature value (e.g., 182-186 °C).[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the chemical structure of the product.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be employed to assess the enantiomeric purity of the final product.

Troubleshooting and Optimization

-

Low Yield in Part A: Incomplete reaction or product loss during workup. Ensure complete dissolution of L-glutamine and slow, controlled addition of Cbz-Cl. Avoid overly vigorous acidification which can lead to the formation of very fine particles that are difficult to filter.

-

Incomplete Hofmann Rearrangement: Insufficient reagent or reaction time. Monitor the reaction by TLC to ensure complete consumption of the starting material. The quality of the hypervalent iodine reagent is crucial.

-

Purification Challenges: The final product is an amino acid derivative and may have some solubility in water. Minimize the volume of water used for washing and ensure efficient concentration of the aqueous layers. The use of ethanol for crystallization is a critical step for obtaining a pure product.

Conclusion

The synthesis of this compound from L-glutamine via a Hofmann rearrangement is a robust and efficient method for accessing this important synthetic building block. This guide has provided a detailed protocol and mechanistic insights to aid researchers in the successful implementation of this procedure. The use of modern reagents like PIFA offers a milder and more convenient alternative to traditional Hofmann conditions. Careful execution of the experimental steps and thorough characterization of the final product are essential for obtaining high-quality Cbz-L-DABA for applications in peptide synthesis and drug discovery.

References

- Synthetic Communications, 2004, vol. 34, # 6, p. 1049 - 1056. (URL not directly available, but can be found through journal archives)

-

Hofmann rearrangement - Wikipedia. [Link]

-

Conversion into GABA (gamma-aminobutyric acid) may reduce the capacity of L-glutamine as an insulin secretagogue - PubMed. [Link]

-

Biosynthesis of 2,4-Diaminobutyric Acid from L-[3H]Homoserine and DL-[1-14C]Aspartic Acid in Lathyrus sylvestris W. | Biochemistry - ACS Publications. [Link]

-

The synthesis and cyclization of 2,4-diaminobutyric acid - Oregon State University. [Link]

-

Molecular and Mechanistic Characterization of PddB, the First PLP-Independent 2,4-Diaminobutyric Acid Racemase Discovered in an Actinobacterial D-Amino Acid Homopolymer Biosynthesis - Frontiers. [Link]

-

The Hofmann and Curtius Rearrangements - Master Organic Chemistry. [Link]

- CN112457218B - Synthesis method of 2, 4-diaminobutyric acid derivative - Google P

-

Facile synthesis of Nalpha-protected-L-alpha,gamma-diaminobutyric acids mediated by polymer-supported hypervalent iodine reagent in water - PubMed. [Link]

- CN1302008C - Synthetic method for N(2)

-

Hofmann Rearrangement and Curtius Reaction Mechanism - Primary Amides & Acid Chlorides to Amines - YouTube. [Link]

-

Hofmann Rearrangement - Chemistry Steps. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 62234-40-6: N(alpha)-Z-L-2,4-diaminobutyric acid [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 5. Hofmann Rearrangement Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 8. N-alpha-Cbz-L-2,4-diamiobutyric acid CAS#: 62234-40-6 [amp.chemicalbook.com]

- 9. Facile synthesis of Nalpha-protected-L-alpha,gamma-diaminobutyric acids mediated by polymer-supported hypervalent iodine reagent in water - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to N-α-Carbobenzyloxy-L-2,4-diaminobutyric Acid (Cbz-L-DABA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-Carbobenzyloxy-L-2,4-diaminobutyric acid, commonly abbreviated as Cbz-L-DABA or Z-L-Dab-OH, is a synthetically modified, non-proteinogenic amino acid that serves as a critical building block in medicinal chemistry and peptide-based drug development. Its structure, featuring a chiral center, a gamma-amino group, and a strategic N-α-Cbz protecting group, provides it with unique chemical properties essential for the construction of complex peptide architectures. The carboxybenzyl (Cbz or Z) group, introduced by Bergmann and Zervas in 1932, was a foundational innovation that enabled controlled, stepwise peptide synthesis for the first time[1]. This guide offers an in-depth exploration of Cbz-L-DABA, from its fundamental properties and synthesis to its pivotal role in the development of novel therapeutics.

Core Properties of Cbz-L-DABA

The fundamental physicochemical properties of Cbz-L-DABA are summarized below. These characteristics are essential for its handling, reaction setup, and purification.

| Property | Value | References |

| CAS Number | 62234-40-6 | [2] |

| Molecular Formula | C₁₂H₁₆N₂O₄ | [2] |

| Molecular Weight | 252.27 g/mol | [2] |

| Appearance | White to pale brown crystalline powder | |

| Melting Point | 182-186 °C | [1] |

| Purity | Typically ≥99% (HPLC) | [2] |

| Synonyms | Z-L-Dab-OH, N-alpha-Z-L-2,4-diaminobutyric acid, (S)-4-((Benzyloxy)carbonylamino)-2-aminobutanoic acid | [1][2] |

Synthesis of Cbz-L-DABA: A Mechanistic Approach

The synthesis of Cbz-L-DABA is a critical process for its application in further synthetic endeavors. A common and efficient method involves the Hofmann rearrangement of the readily available N-α-Cbz-L-glutamine (Z-Gln-OH). This reaction pathway is favored as it preserves the crucial stereochemistry at the alpha-carbon.

The causality behind this choice of synthetic route lies in the reliability of the Hofmann rearrangement to convert an amide into a primary amine with the loss of one carbon atom, effectively transforming the glutamine side chain into the diaminobutyric acid structure. The use of a hypervalent iodine reagent, such as poly[(4-diacetoxyiodo)styrene] (PSDIB) or bis(trifluoroacetoxy)iodobenzene, provides a milder and more efficient alternative to traditional Hofmann conditions (e.g., bromine and sodium hydroxide), which is particularly beneficial when dealing with sensitive functional groups present in amino acid derivatives[1].

Workflow for Cbz-L-DABA Synthesis via Hofmann Rearrangement

Caption: Synthesis of Cbz-L-DABA from Cbz-L-Gln via Hofmann Rearrangement.

Experimental Protocol: Synthesis of Cbz-L-DABA

This protocol is adapted from methodologies described for the Hofmann rearrangement of N-protected glutamine derivatives[1].

-

Dissolution: Dissolve N-α-Cbz-L-glutamine (1 equivalent) in a suitable solvent system, such as a mixture of ethyl acetate and tetrahydrofuran.

-

Aqueous Addition: Add water to the reaction mixture and cool the biphasic solution to 0°C in an ice bath.

-

Reagent Addition: Slowly add bis(trifluoroacetoxy)iodobenzene (approximately 2.2 equivalents) to the stirred solution while maintaining the temperature at 0°C.

-

Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, separate the aqueous layer. Wash the organic layer with distilled water.

-

Concentration: Combine all aqueous layers and concentrate the volume under reduced pressure (vacuum distillation).

-

Crystallization: To the concentrated aqueous solution, add anhydrous ethanol to induce crystallization.

-

Isolation and Drying: Collect the crystalline product by filtration, wash with cold ethanol, and dry under vacuum at 60°C to yield pure N-α-Cbz-L-DABA[1].

Role in Drug Development and Medicinal Chemistry

The significance of Cbz-L-DABA in drug development stems from the biological importance of its core structure, L-2,4-diaminobutyric acid (Dab). The unprotected form, L-DABA, is a neurotoxin that acts as an inhibitor of GABA transaminase and GABA reuptake, leading to elevated GABA levels in the brain[3]. While this intrinsic activity has been explored, its primary and most impactful application is as a constituent of potent peptide-based therapeutics.

Cornerstone of Polymyxin Antibiotics

The most prominent role of L-DABA is as a key structural component of polymyxin antibiotics, such as Polymyxin B and Colistin (Polymyxin E)[4]. These are last-resort antibiotics for treating infections caused by multidrug-resistant Gram-negative bacteria[5]. The polymyxin structure consists of a cyclic heptapeptide and a linear tripeptide chain acylated with a fatty acid[6].

Mechanism of Action: The antibacterial activity of polymyxins is critically dependent on the five to six L-DABA residues within their structure[4][5]. At physiological pH, the gamma-amino groups of the Dab residues are protonated, conferring a high positive charge to the peptide. This polycationic nature facilitates an initial electrostatic interaction with the negatively charged phosphate groups of Lipid A, a component of the lipopolysaccharide (LPS) layer in the outer membrane of Gram-negative bacteria[7]. This binding displaces divalent cations (Ca²⁺ and Mg²⁺) that stabilize the LPS, leading to membrane destabilization, increased permeability, and eventual cell death[7]. Cbz-L-DABA is an essential building block in the chemical synthesis of novel polymyxin analogues aimed at reducing the nephrotoxicity associated with the natural compounds while retaining antibacterial potency[5].

Caption: Mechanism of polymyxin antibiotics targeting the bacterial outer membrane.

Development of Novel Antimicrobial and Anticancer Peptides

Beyond polymyxins, the unique properties of L-DABA are being harnessed to design novel ultrashort cationic lipopeptides. Research has shown that simple dipeptides of L-DABA conjugated to a C14 fatty acid tail exhibit significant antimicrobial activity against bacteria and yeast, as well as selective anticancer activity against colon, breast, and lung cancer cell lines[8]. The proposed anticancer mechanism for free L-DABA involves its non-saturable accumulation in malignant cells, leading to hyperosmosis and subsequent cell lysis[9].

Application in Peptide Synthesis

Cbz-L-DABA is primarily used in solution-phase or solid-phase peptide synthesis (SPPS). The Cbz group provides robust protection for the α-amino group, stable to both acidic and basic conditions used for the removal of other protecting groups like Boc (acid-labile) and Fmoc (base-labile), respectively[10]. This orthogonality is a cornerstone of modern peptide chemistry. The Cbz group is typically removed under mild, neutral conditions via catalytic hydrogenolysis (e.g., H₂ gas with a Palladium-on-carbon catalyst), yielding the free amine, toluene, and carbon dioxide[8].

Experimental Protocol: Incorporation of Cbz-L-DABA into a Peptide via Fmoc-SPPS

This protocol outlines the manual coupling of the final amino acid, Cbz-L-DABA, onto a peptide chain being synthesized on a solid support using the Fmoc/tBu strategy.

-

Resin Preparation: The peptide-resin, with the N-terminal Fmoc group removed from the previous residue, should be washed thoroughly with N,N-Dimethylformamide (DMF) (3-5 times).

-

Amino Acid Activation: In a separate vessel, dissolve Cbz-L-DABA (3 equivalents relative to resin loading), a coupling reagent such as HATU (2.9 equivalents), and an activator base like HOBt (3 equivalents) in DMF. Add a tertiary amine base such as N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the solution. Allow this activation mixture to pre-activate for 1-2 minutes at room temperature.

-

Coupling Reaction: Add the activated Cbz-L-DABA solution to the reaction vessel containing the washed peptide-resin. Agitate the mixture using nitrogen bubbling or mechanical shaking for 2-4 hours at room temperature.

-

Monitoring the Coupling: To ensure the reaction has gone to completion, take a small sample of the resin beads, wash them thoroughly, and perform a qualitative ninhydrin (Kaiser) or TNBS test. A negative result (e.g., colorless or yellow beads for the Kaiser test) indicates the absence of free primary amines and a successful coupling.

-

Washing: Once the coupling is complete, drain the reaction solution and wash the peptide-resin extensively with DMF (3-5 times), followed by Dichloromethane (DCM) (3-5 times), and a final wash with DMF to prepare for the next step (e.g., final cleavage).

-

Cleavage and Deprotection: The final peptide is cleaved from the resin, and the side-chain protecting groups (e.g., tBu, Boc, Trt) are removed simultaneously using a strong acid cocktail, typically containing Trifluoroacetic acid (TFA) with scavengers (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane). The N-terminal Cbz group is stable to these conditions and will remain on the final peptide[10].

Conclusion

N-α-Cbz-L-2,4-diaminobutyric acid is more than just a protected amino acid; it is an enabling tool for the synthesis of complex and biologically potent peptides. Its primary role as a key component of polymyxin antibiotics underscores its importance in combating antimicrobial resistance. The well-established chemistry of the Cbz protecting group provides a reliable and orthogonal strategy for its incorporation into synthetic peptides. As research into novel peptide-based therapeutics for infectious diseases and oncology continues to expand, Cbz-L-DABA will undoubtedly remain a valuable and indispensable building block for scientists and drug development professionals.

References

- (Reference details to be populated

-

Evaluation of l-2,4-diaminobutyric acid-based ultrashort cationic lipopeptides as potential antimicrobial and anticancer agents. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Cbz Protecting Group. (n.d.). Fiveable. Retrieved January 4, 2026, from [Link]

- (Reference details to be populated

- Antitumour effect of L-2,4 diaminobutyric acid on a hepatoma cell line. (2000). Anticancer Research, 20(6B), 4275-4278.

- Synthesis and Evaluation of Polymyxins Bearing Reductively Labile Disulfide-Linked Lipids. (2022). Journal of Medicinal Chemistry, 65(23), 15876-15887.

-

2,4-Diaminobutyric acid. (n.d.). Wikipedia. Retrieved January 4, 2026, from [Link]

- Precursor Amino Acids Inhibit Polymyxin E Biosynthesis in Paenibacillus polymyxa, Probably by Affecting the Expression of Polymyxin E Biosynthesis-Associated Genes. (2017). Frontiers in Microbiology, 8, 1195.

- (Reference details to be populated

- (Reference details to be populated

- (Reference details to be populated

- (Reference details to be populated

- (Reference details to be populated

- (Reference details to be populated

- (Reference details to be populated

- Structure—Activity Relationships of Polymyxin Antibiotics. (2013). Current Topics in Medicinal Chemistry, 13(24), 3110-3122.

- (Reference details to be populated

- (Reference details to be populated

- (Reference details to be populated

- Novel Insights on the Synergistic Mechanism of Action Between the Polycationic Peptide Colistin and Cannabidiol Against Gram-Negative Bacteria. (2023). Marine Drugs, 21(7), 401.

- (Reference details to be populated

- (Reference details to be populated

Sources

- 1. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2,4-Diaminobutyric acid - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Evaluation of Polymyxins Bearing Reductively Labile Disulfide-Linked Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Precursor Amino Acids Inhibit Polymyxin E Biosynthesis in Paenibacillus polymyxa, Probably by Affecting the Expression of Polymyxin E Biosynthesis-Associated Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure—Activity Relationships of Polymyxin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Antitumour effect of L-2,4 diaminobutyric acid on a hepatoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of Cbz-L-2,4-diaminobutyric acid

This guide provides an in-depth analysis of the spectroscopic data for Cbz-L-2,4-diaminobutyric acid (Cbz-L-Dab-OH), a key building block in peptide synthesis and drug development. The structural integrity of this compound is paramount for its application, and this document outlines the expected outcomes from core spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Key Features

This compound possesses a chiral center at the alpha-carbon (C2), a primary amine at the gamma-position (C4), a carboxylic acid, and a benzyloxycarbonyl (Cbz) protecting group on the alpha-amino group. These features give rise to a distinct spectroscopic fingerprint.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of Cbz-L-Dab-OH. Due to the lack of a publicly available, complete dataset for this specific molecule, the following assignments are based on the analysis of closely related structures and established chemical shift principles. A ¹H and ¹³C NMR spectrum of a similar compound, (S)-4-azido-2-((benzyloxycarbonyl)amino)butanoic acid, provides a strong basis for these predictions.[5]

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

Expected ¹H NMR Data (based on analogous compounds)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Causality Behind Assignment |

| ~7.35 | multiplet | 5H | Ar-H (Phenyl) | The five protons of the monosubstituted benzene ring of the Cbz group will resonate in this region. |

| ~5.10 | singlet | 2H | -O-CH₂ -Ph | The benzylic protons are deshielded by the adjacent oxygen and the aromatic ring. |

| ~4.30 | multiplet | 1H | α-CH | This proton is adjacent to the carboxylic acid, the Cbz-protected amine, and a methylene group, leading to a downfield shift and complex splitting. |

| ~3.40 | multiplet | 2H | γ-CH₂ | These protons are adjacent to the free primary amine group. |

| ~2.00 | multiplet | 2H | β-CH₂ | These protons are situated between the α-carbon and the γ-carbon, showing complex splitting due to coupling with adjacent protons. |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Expected ¹³C NMR Data (based on analogous compounds)

| Chemical Shift (δ) ppm | Assignment | Causality Behind Assignment |

| ~175 | C =O (Carboxylic Acid) | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| ~156 | C =O (Carbamate) | The carbonyl carbon of the Cbz protecting group. |

| ~136 | C (Aromatic, C1) | The quaternary carbon of the phenyl ring attached to the benzylic group. |

| ~128.6 | C H (Aromatic) | Aromatic carbons of the Cbz group. |

| ~128.4 | C H (Aromatic) | Aromatic carbons of the Cbz group. |

| ~128.2 | C H (Aromatic) | Aromatic carbons of the Cbz group. |

| ~67.5 | -O-C H₂-Ph | The benzylic carbon is deshielded by the adjacent oxygen. |

| ~52 | α-C H | The chiral alpha-carbon is attached to two electron-withdrawing groups (carboxyl and amino). |

| ~48 | γ-C H₂ | The carbon adjacent to the primary amine. |

| ~31 | β-C H₂ | The methylene carbon in the middle of the butyric acid chain. |

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra for Cbz-L-Dab-OH is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄, or D₂O with pH adjustment). The choice of solvent is critical for proper dissolution and to avoid exchange of labile protons.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

-

Reference the spectrum to the solvent peak.

-

-

2D NMR (Optional but Recommended):

-

Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.

-

Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.

-

Perform HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations, which is crucial for unambiguous assignment of quaternary carbons.

-

Caption: A typical workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3400-3200 | N-H | Stretching (Amine and Amide) |

| 3300-2500 | O-H | Stretching (Carboxylic Acid) |

| ~1710 | C=O | Stretching (Carboxylic Acid) |

| ~1690 | C=O | Stretching (Carbamate) |

| ~1530 | N-H | Bending (Amide II) |

| ~1250 | C-O | Stretching (Carbamate/Carboxylic Acid) |

| ~740 and ~700 | C-H | Out-of-plane Bending (Monosubstituted Benzene) |

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrumentation: A standard Fourier-Transform Infrared (FTIR) spectrometer is sufficient.

-

Data Acquisition:

-

Acquire a background spectrum of the empty ATR crystal or the KBr press.

-

Acquire the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The data is usually presented as a plot of transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity and elemental composition.

Expected Mass Spectrometry Data

-

Electrospray Ionization (ESI): This is a soft ionization technique that is well-suited for this type of molecule.

-

Positive Ion Mode: The most prominent ion is expected to be the protonated molecule [M+H]⁺ at m/z 253.1183.

-

Negative Ion Mode: The deprotonated molecule [M-H]⁻ at m/z 251.1037 may also be observed.[6]

-

-

High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, which can be used to confirm the elemental formula.

-

Calculated Exact Mass for C₁₂H₁₆N₂O₄ [M+H]⁺: 253.1183

-

Key Fragmentation Pathways

Under more energetic ionization conditions or in tandem MS (MS/MS) experiments, characteristic fragmentation patterns would be expected:

-

Loss of the benzylic group: A fragment corresponding to the loss of the benzyl group (C₇H₇) would result in a peak at m/z 162.

-

Decarboxylation: Loss of CO₂ from the carboxylic acid would lead to a fragment at m/z 208.

-

Cleavage of the carbamate: Fragmentation of the Cbz group can lead to various characteristic ions.

Sources

- 1. CAS 62234-40-6: N(alpha)-Z-L-2,4-diaminobutyric acid [cymitquimica.com]

- 2. This compound [oakwoodchemical.com]

- 3. 62234-40-6 | this compound - Capot Chemical [capotchem.com]

- 4. N-alpha-Cbz-L-2,4-diamiobutyric acid | 62234-40-6 [chemicalbook.com]

- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 6. web.s-cdn.boostkit.dev [web.s-cdn.boostkit.dev]

A Technical Guide to the Commercial Sourcing and Application of Cbz-L-2,4-diaminobutyric Acid for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Cbz-L-2,4-diaminobutyric Acid in Synthetic Chemistry

Nα-Carbobenzyloxy-L-2,4-diaminobutyric acid (Cbz-L-DAB), a non-proteinogenic amino acid, serves as a critical building block in the synthesis of complex peptides and other bioactive molecules. Its unique structure, featuring a Cbz (Z) protecting group on the alpha-amino group and a free gamma-amino group, offers synthetic chemists a versatile tool for creating branched peptides, peptidomimetics, and constrained cyclic structures. These motifs are of paramount importance in drug discovery, where modulation of peptide conformation and stability is key to enhancing therapeutic efficacy and bioavailability.

This guide provides an in-depth analysis of the commercial landscape for this compound, offering a technical overview of supplier specifications, quality control considerations, and a detailed protocol for its effective incorporation into solid-phase peptide synthesis (SPPS) workflows.

I. The Commercial Landscape: Sourcing High-Quality this compound

The reliable supply of high-purity this compound is fundamental to the success of any research and development program. A number of reputable chemical suppliers offer this reagent, often with varying purity grades and in a range of quantities suitable for both small-scale research and larger-scale production.

Key Commercial Suppliers

The following table summarizes a selection of prominent commercial suppliers of this compound (CAS No. 62234-40-6). It is important to note that while many suppliers are listed, some may be distributors for a smaller number of primary manufacturers. Researchers are encouraged to request certificates of analysis and inquire about the manufacturing origin to ensure batch-to-batch consistency.

| Supplier | Headquarters Location | Noteworthy Offerings & Information |

| Echemi | China | A manufacturing and trading platform listing multiple suppliers, such as CHEMLYTE SOLUTIONS CO.,LTD, offering industrial-grade material.[1] |

| Capot Chemical | China | Provides this compound with stated specifications on their website, including purity and water content.[2] |

| Oakwood Chemical | USA | A supplier of a wide range of specialty chemicals, including this compound, for research and development.[3] |

| CHEMET INDIA | India | Lists this compound for peptide synthesis applications, specifying CSBio as a supplier.[4] |

| ChemicalBook | International | An online chemical database that lists multiple international suppliers for this compound, including those in the US, Germany, and Japan.[5][6] |

| CymitQuimica | Spain | Offers the product with purity specifications and provides a general description of its applications in biochemical research and peptide synthesis.[7] |

| Pharma Info Source | International | A directory that provides a list of suppliers for CAS No. 62234-40-6, including Af Biochem and ChangChem.[8] |

| AbacipharmTech | USA | Lists (S)-4-Amino-2-(((benzyloxy)carbonyl)amino)butyric acid under their catalog of carbohydrate and related products.[9] |

II. Technical Specifications and Quality Control: A Scientist's Checklist

When sourcing this compound, it is imperative to scrutinize the product's specifications to ensure it meets the stringent requirements of your application. While a Certificate of Analysis (CoA) is the gold standard for this information, the following table outlines the key parameters to consider, based on typical specifications for similar protected amino acids.

| Parameter | Typical Specification | Analytical Method(s) | Importance in Application |

| Appearance | White to off-white solid/powder | Visual Inspection | Indicates gross impurities or degradation. |

| Purity (HPLC) | ≥ 98.0% | High-Performance Liquid Chromatography (HPLC) | Ensures the absence of side-products from synthesis that could interfere with subsequent reactions. |

| Identity | Consistent with structure | ¹H NMR, Mass Spectrometry (MS) | Confirms the chemical structure of the compound. A CoA for a similar compound, Fmoc-D-Dab(Boc)-OH, confirms this practice.[10] |

| Optical Rotation | Specific to the L-enantiomer | Polarimetry | Verifies the stereochemical integrity, which is critical for biological activity. |

| Water Content | ≤ 0.5% | Karl Fischer Titration | Excess water can interfere with activation and coupling reactions in peptide synthesis. |

| Residual Solvents | Within ICH limits | Gas Chromatography (GC) | Important for applications in drug development and manufacturing to ensure safety. |

III. Application in Solid-Phase Peptide Synthesis (SPPS): A Technical Protocol

The primary application of this compound is in peptide synthesis, where the Cbz group provides robust protection for the α-amino group. The following section outlines the strategic considerations and a detailed protocol for its incorporation into a growing peptide chain using Fmoc/tBu chemistry.

Strategic Considerations: The Orthogonality of the Cbz Group

The Cbz group is considered orthogonal to the acid-labile tert-butyloxycarbonyl (Boc) and base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting groups.[11][12] This is because the Cbz group is typically removed under neutral conditions via catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst).[13] This orthogonality is a cornerstone of complex peptide synthesis, allowing for selective deprotection and modification of different parts of a molecule.

However, it is important to note that the Cbz group can be labile to strong acids, such as those used for the final cleavage of peptides from some resins in Boc-based SPPS.[12] Therefore, its use is often strategic, either as a permanent protecting group in Fmoc-SPPS or for specific on-resin modifications where its unique cleavage conditions are advantageous.

Challenges in Coupling Cbz-Protected Amino Acids

The bulky nature of the benzyloxycarbonyl group can introduce steric hindrance, potentially leading to lower coupling efficiencies compared to smaller protecting groups.[12] This may necessitate the use of more potent coupling reagents and extended reaction times to ensure complete acylation of the free N-terminal amine of the peptide-resin.[12]

Experimental Workflow: Incorporation of Cbz-L-DAB into a Peptide Sequence

The following diagram illustrates the key steps in a single coupling cycle for incorporating Cbz-L-DAB into a peptide chain during Fmoc-based SPPS.

Caption: Workflow for a single coupling cycle of Cbz-L-DAB in SPPS.

Detailed Step-by-Step Protocol

This protocol assumes a standard manual Fmoc-based solid-phase peptide synthesis on a 0.1 mmol scale.

1. Resin Preparation and Swelling:

-

Place the peptide-resin with a free N-terminal amine (after Fmoc deprotection) in a suitable reaction vessel.

-

Wash the resin thoroughly with N,N-dimethylformamide (DMF) (3 x 5 mL).

2. Amino Acid Activation:

-

In a separate vial, dissolve this compound (3-5 equivalents, e.g., 0.3-0.5 mmol) and a suitable coupling reagent such as HATU (2.9-4.9 equivalents) in DMF (2 mL).[12]

-

Add a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the solution.

-

Allow the mixture to pre-activate for 1-2 minutes at room temperature. The solution may change color, indicating the formation of the active ester.

3. Coupling Reaction:

-

Add the activated Cbz-L-DAB solution to the swelled peptide-resin.

-

Agitate the mixture at room temperature for 2-4 hours. Due to the potential for steric hindrance, a longer coupling time is recommended.[12]

-

Causality: The use of a potent uronium-based coupling reagent like HATU is crucial to overcome the reduced nucleophilicity of the amine and the steric bulk of the Cbz group, thereby driving the reaction to completion and maximizing coupling efficiency.[12]

4. Monitoring the Coupling Reaction (Optional but Recommended):

-

After the desired coupling time, take a small sample of the resin beads and perform a qualitative ninhydrin (Kaiser) test.

-

A negative result (beads remain colorless or yellow) indicates the absence of free primary amines and a complete coupling reaction. A positive result (blue/purple beads) signifies incomplete coupling.

5. Post-Coupling Wash:

-

Once the coupling is complete, drain the reaction solution.

-

Wash the resin thoroughly with DMF (3 x 5 mL) and dichloromethane (DCM) (3 x 5 mL) to remove any unreacted reagents and byproducts.

6. Capping (If Necessary):

-

If the ninhydrin test indicates incomplete coupling, it is advisable to "cap" any unreacted N-terminal amines to prevent the formation of deletion sequences.

-

This can be achieved by treating the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.

7. Continuation of Synthesis:

-

The peptide-resin is now ready for the next Fmoc deprotection step to continue the elongation of the peptide chain.

IV. Synthesis and Deprotection of this compound

Synthesis Route Overview

A common laboratory-scale synthesis of Nα-protected-L-α,γ-diaminobutyric acids involves the Hofmann rearrangement of the corresponding protected L-glutamine. For instance, Nα-Cbz-L-glutamine can be treated with a hypervalent iodine reagent, such as poly[(4-diacetoxyiodo)styrene] (PSDIB), in an aqueous medium to yield Nα-Cbz-L-2,4-diaminobutyric acid in good yield.

Caption: A synthetic route to Cbz-L-DAB via Hofmann rearrangement.

Cbz Group Cleavage Protocol

The removal of the Cbz protecting group is a critical step, often performed after the full peptide sequence has been assembled and cleaved from the resin.

1. Catalyst Suspension:

-

In a round-bottom flask, suspend 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% relative to the Cbz-protected peptide) in a suitable solvent like methanol, ethanol, or acetic acid.

2. Hydrogenation:

-

Add the Cbz-protected peptide to the flask.

-

Seal the flask and purge the system with an inert gas (e.g., argon or nitrogen), followed by hydrogen gas (H₂). This is often done using a balloon filled with H₂.

-

Stir the reaction mixture vigorously under the hydrogen atmosphere at room temperature.

3. Reaction Monitoring:

-

Monitor the progress of the deprotection by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

4. Work-up:

-

Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the Pd/C catalyst.

-

Wash the celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.

Self-Validation and Trustworthiness: The protocols described are based on established principles of peptide chemistry.[13] The inclusion of a monitoring step, such as the ninhydrin test, provides an internal validation point within the workflow, allowing the researcher to confirm the completion of a critical step before proceeding. This ensures that the final product is of the desired sequence and minimizes the formation of difficult-to-remove impurities.

Conclusion

This compound is a valuable and versatile reagent for researchers engaged in peptide synthesis and drug development. A thorough understanding of its commercial availability, quality specifications, and the nuances of its application is essential for its successful utilization. By carefully selecting a reputable supplier, verifying the quality of the material through a comprehensive Certificate of Analysis, and employing optimized coupling protocols, scientists can effectively incorporate this unique building block into their synthetic strategies to advance the frontiers of biochemical and pharmaceutical research.

References

- Young, J., Huang, A., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research.

- (2020). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC.

-

(2022). An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. ACS Central Science. [Link]

-

Pharma Info Source. (n.d.). CAS 62234-40-6 suppliers, N-alpha-Cbz-L-2,4-diamiobutyric acid suppliers. Pharma Info Source. [Link]

- (2014). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

-

CHEMET INDIA. (n.d.). This compound. CHEMET INDIA. [Link]

- (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC.

-

(2023). How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS? ResearchGate. [Link]

- (2025). How to Overcome 9 Key Peptide Drug Development Challenges. WuXi AppTec.

- (2023). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology.

-

AbacipharmTech. (n.d.). Carbohydrate. AbacipharmTech. [Link]

-

Capot Chemical. (n.d.). 62234-40-6 | this compound. Capot Chemical. [Link]

- (2019).

-

Oakwood Chemical. (n.d.). This compound. Oakwood Chemical. [Link]

- (n.d.). Overcoming the Challenges of Peptide Drug Development. Concept Life Sciences.

-

(n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

-

(n.d.). VI Protecting Groups and Orthogonal Protection Strategies. University of Bristol. [Link]

- (n.d.). Current challenges in peptide-based drug discovery. Frontiers.

-

PubChem. (n.d.). L-2,4-Diaminobutyric acid. PubChem. [Link]

-

(n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]

-

(2004). Facile synthesis of Nalpha-protected-L-alpha,gamma-diaminobutyric acids mediated by polymer-supported hypervalent iodine reagent in water. PubMed. [Link]

-

(n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

Sources

- 1. ejbiotechnology.info [ejbiotechnology.info]

- 2. mpbio.com [mpbio.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]

- 6. Frontiers | Current challenges in peptide-based drug discovery [frontiersin.org]

- 7. chemimpex.com [chemimpex.com]

- 8. file.chemscene.com [file.chemscene.com]

- 9. L-2,4-Diaminobutyric acid | C4H10N2O2 | CID 134490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. peptide.com [peptide.com]

- 12. researchgate.net [researchgate.net]

- 13. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]

mechanism of action of L-2,4-diaminobutyric acid in biological systems

An In-Depth Technical Guide to the Multifaceted Mechanism of Action of L-2,4-Diaminobutyric Acid (DABA) in Biological Systems

Executive Summary

L-2,4-diaminobutyric acid (DABA) is a non-proteinogenic amino acid that occupies a unique and complex space in biochemistry and pharmacology. Naturally occurring in certain plants of the Lathyrus genus and as a key structural component of polymyxin antibiotics, DABA exhibits a remarkable spectrum of biological activities.[1][2] This guide provides a comprehensive technical overview of its mechanisms of action, intended for researchers, scientists, and professionals in drug development. We will deconstruct its dichotomous role in the central nervous system, delineate the molecular underpinnings of its toxicity, and explore its applications as an antimicrobial and novel anticancer agent. By synthesizing current research, this document aims to present a cohesive narrative on DABA, explaining the causality behind its effects and providing actionable experimental protocols to facilitate further investigation into this multifaceted molecule.

Part 1: Foundational Biochemistry of L-2,4-Diaminobutyric Acid

L-2,4-diaminobutyric acid is an analogue of the proteinogenic amino acid ornithine, characterized by a four-carbon backbone with amino groups at the alpha (C2) and gamma (C4) positions. This structure is central to its biological mimicry and subsequent interactions with various cellular components. Found in plants like the flat pea (Lathyrus sylvestris), its presence has been linked to toxicosis in livestock.[3] Historically, related compounds found in other Lathyrus species have been identified as the causative agents of neurolathyrism, a crippling neurodegenerative disease, highlighting the potent bioactivity of this class of molecules.[4][5][6] Furthermore, DABA is a critical constituent of the polymyxin class of antibiotics, including colistin, a last-resort treatment for multidrug-resistant Gram-negative infections.[2] This dual identity—as both a toxin and a therapeutic building block—makes its mechanism of action a compelling area of study.

Part 2: The Dichotomous Role of DABA in the Central Nervous System

DABA's effects on the central nervous system (CNS) are complex, primarily revolving around its structural similarity to the brain's principal inhibitory and excitatory neurotransmitters, GABA and glutamate, respectively.[7][8]

Modulation of GABAergic Neurotransmission

The primary and most well-documented neurological action of DABA is the potentiation of the GABAergic system. It achieves this through a dual mechanism:

-

Inhibition of GABA Transaminase (GABA-T) : DABA acts as a non-competitive inhibitor of GABA-T, the primary enzyme responsible for the degradation of GABA.[9] By inhibiting this enzyme, DABA prevents the conversion of GABA back to glutamate, leading to a significant elevation in ambient GABA levels.[9]

-

Inhibition of GABA Reuptake : DABA is a known inhibitor of GABA transporters (GATs), the membrane proteins responsible for clearing GABA from the synaptic cleft.[9] It competitively inhibits GABA uptake, effectively increasing the residence time of GABA in the synapse and enhancing its inhibitory signaling.[10]

This elevation of synaptic GABA can lead to anticonvulsant effects, as demonstrated in studies where DABA administration protected against chemically induced seizures.[11] However, this effect is paradoxically contrasted by reports that long-term exposure can lead to convulsions, suggesting a more complex, potentially excitotoxic mechanism at play over time.[9]

Part 3: Molecular Mechanisms of DABA-Induced Toxicity

While DABA can potentiate inhibitory neurotransmission, its primary toxic effects stem from its interference with fundamental metabolic pathways, particularly in the liver. This leads to a cascade of events that ultimately manifest as neurotoxicity.

Hepatotoxicity via Disruption of the Urea Cycle

A critical mechanism of DABA toxicity is its role as a potent inhibitor of the urea cycle. The neurotoxic symptoms observed with DABA administration, such as tremors and convulsions, are largely attributed to a state of chronic ammonia toxicity secondary to liver damage.[12][13]

-

Primary Target : DABA is a structural analogue of ornithine and acts as a competitive inhibitor of ornithine carbamoyltransferase (OCT), also known as ornithine transcarbamylase (OTC).[12][13][14] This is a key enzyme in the urea cycle that catalyzes the formation of citrulline from ornithine and carbamoyl phosphate.

-

Pathophysiology : By inhibiting OCT, DABA effectively blocks the liver's ability to detoxify ammonia into urea.[12] This leads to a gradual accumulation of ammonia in the blood and brain.[13] Unlike acute ammonia toxicity, which causes rapid prostration and coma, DABA induces a chronic, low-level hyperammonemia that results in hyperirritability and convulsions over a 12-20 hour period.[12][13] This prolonged exposure to elevated ammonia is believed to be the primary driver of the observed neurotoxicity.[15]

Interference with Polyamine Biosynthesis

As an ornithine analogue, DABA also interferes with the synthesis of polyamines, which are essential for cell proliferation, differentiation, and embryogenesis.

-

Target : DABA inhibits ornithine decarboxylase (ODC) , the rate-limiting enzyme in polyamine biosynthesis that converts ornithine to putrescine.[3]

-

Consequence : The inhibition of ODC disrupts the production of polyamines like spermidine and spermine. This has been shown to have significant embryotoxic and teratogenic effects in animal models, leading to a higher incidence of neural tube defects.[3]

Potential Misincorporation into Proteins

A plausible, though less directly demonstrated, mechanism of toxicity is the misincorporation of DABA into nascent polypeptide chains during protein synthesis. The cellular machinery that charges tRNAs with amino acids can sometimes mistakenly utilize structural analogues.[16]

-

Hypothesis : If DABA is accepted by an aminoacyl-tRNA synthetase (likely that for ornithine or lysine), it could be incorporated into proteins.

-

Theoretical Consequences : The introduction of this non-canonical amino acid would likely lead to protein misfolding, aggregation, and the formation of non-native proteins. This can trigger cellular stress responses, impair protein function, and potentially lead to apoptosis. This mechanism remains an active area for investigation.

Part 4: DABA as a Bioactive Agent: Therapeutic Applications

Despite its toxicity, the unique chemical properties of DABA have been harnessed for significant therapeutic applications.

A Cornerstone of Antimicrobial Peptides

The most prominent therapeutic role of DABA is as a fundamental building block of polymyxin antibiotics, such as colistin (Polymyxin E).[2]

-

Mechanism : Colistin is a cationic lipopeptide. The five positively charged DABA residues are crucial to its mechanism. They electrostatically interact with the negatively charged lipid A component of the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria. This displaces Ca²⁺ and Mg²⁺ ions that stabilize the LPS, leading to membrane destabilization, leakage of cytoplasmic contents, and bacterial cell death.

-

Modern Applications : The principles of DABA's role in membrane disruption are being applied to the design of novel synthetic antimicrobials. Ultrashort cationic lipopeptides (USCLs) rich in DABA have shown significant activity against bacteria and fungi, as well as certain cancer cell lines.[17]

A Novel Osmolytic Approach to Cancer Therapy

Remarkably, the cellular accumulation that contributes to DABA's toxicity can be exploited as a potential anticancer strategy.

-

Mechanism : Certain tumor cells, including glioblastomas and fibrosarcomas, exhibit intense and apparently non-saturating accumulation of DABA.[18][19][20] This transport is thought to occur via amino acid transport systems like System A.[19]

-

Consequence : The massive intracellular influx of DABA, a non-metabolizable amino acid, creates a severe osmotic imbalance.[19][20] This leads to cell swelling and eventual osmotic lysis, a unique mechanism of cell killing distinct from conventional chemotherapy.[18][20]

-

Challenges : While effective in vitro and in some in vivo models, systemic administration is limited by the same neuro- and hepatotoxicity described earlier.[20] However, local administration techniques, such as retrograde microdialysis for glioblastomas, are being explored to concentrate the effect within the tumor tissue.[19][21]

Part 5: Experimental Methodologies for Studying DABA's Mechanism

To facilitate further research, this section provides validated, step-by-step protocols for key experiments used to elucidate DABA's mechanisms.

Protocol: Ornithine Carbamoyltransferase (OCT) Inhibition Assay

This protocol describes a colorimetric assay to measure the activity of OCT in liver homogenates and determine the inhibitory potential of DABA. The assay measures the production of citrulline.[14]

Methodology:

-

Prepare Liver Homogenate : Homogenize fresh rat liver in 19 volumes of ice-cold deionized water. Centrifuge to pellet debris and use the supernatant as the enzyme source.[14]

-

Set Up Reaction Mixture : In microcentrifuge tubes, prepare the following reaction mixture (final volume 1.0 mL):

-

50 µL L-Ornithine (stock 200 mM, final 10 mM)

-

100 µL Carbamoyl Phosphate (stock 100 mM, final 10 mM)

-

100 µL Triethanolamine buffer (stock 1 M, pH 7.8)

-

Variable volume of DABA solution (to achieve desired final concentrations, e.g., 0-20 mM)

-

Deionized water to bring the volume to 950 µL.

-

-

Initiate Reaction : Pre-warm the tubes to 37°C for 5 minutes. Initiate the reaction by adding 50 µL of the liver homogenate supernatant.

-

Incubate : Incubate the reaction at 37°C for 15 minutes. The reaction should be linear with time and protein concentration.

-

Stop Reaction : Terminate the reaction by adding 1.0 mL of 10% (w/v) trichloroacetic acid (TCA). Centrifuge at 3000 x g for 10 minutes to pellet precipitated protein.

-

Colorimetric Detection of Citrulline :

-

To 0.5 mL of the deproteinized supernatant, add 2.5 mL of a color reagent (e.g., Archibald's reagent: 1 part 3% diacetyl monoxime, 3 parts 0.5% thiosemicarbazide in 3.75 M H₂SO₄).

-

Boil for 10 minutes.

-

Cool to room temperature and read the absorbance at 530 nm.

-

-

Data Analysis : Create a standard curve using known concentrations of L-citrulline. Calculate the rate of citrulline formation and determine the IC₅₀ or Kᵢ of DABA for OCT.

Protocol: In Vitro Cancer Cell Viability (Crystal Violet) Assay

This protocol assesses the cytotoxic effect of DABA on an adherent cancer cell line (e.g., mouse fibrosarcoma or human glioblastoma).

Methodology:

-

Cell Seeding : Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Treatment : Prepare serial dilutions of L-DABA in culture medium (e.g., from 0.1 mM to 20 mM). Remove the old medium from the cells and add 100 µL of the DABA-containing medium to the respective wells. Include a vehicle control (medium only).

-

Incubation : Incubate the plate for 24-72 hours.

-

Staining :

-

Gently wash the wells twice with 200 µL of phosphate-buffered saline (PBS).

-

Fix the cells by adding 100 µL of 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash again with PBS.

-

Add 100 µL of 0.1% (w/v) Crystal Violet solution (in 10% ethanol) to each well and incubate for 20 minutes at room temperature.

-

-

Solubilization and Measurement :

-

Wash the wells thoroughly with deionized water until the wash water is clear to remove excess stain. Air dry the plate completely.

-

Add 100 µL of 10% acetic acid or methanol to each well to solubilize the stain.

-

Read the absorbance at 570-590 nm using a microplate reader.

-

-

Data Analysis : Normalize the absorbance values to the vehicle control wells to determine the percentage of cell viability. Plot the viability against DABA concentration to calculate the IC₅₀ value.

Part 6: Conclusion and Future Directions

L-2,4-diaminobutyric acid is a molecule of profound contrasts. Its mechanisms of action are a case study in molecular mimicry, demonstrating how a single small molecule can interact with disparate biological systems to produce a wide range of outcomes—from potent neurotoxicity to life-saving antimicrobial action and novel oncolytic effects. The inhibition of key metabolic enzymes like ornithine carbamoyltransferase and ornithine decarboxylase underscores its role as a metabolic disruptor, while its modulation of the GABAergic system highlights its impact on neurotransmission.

Future research should focus on several key areas:

-